molecular formula C8H11ClO B13815993 2-Chloro-5,5-dimethylcyclohex-2-en-1-one CAS No. 61940-19-0

2-Chloro-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B13815993
CAS No.: 61940-19-0
M. Wt: 158.62 g/mol
InChI Key: YMXWDPCEPFALSL-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C8H11ClO . It is a chlorinated derivative of cyclohexenone, characterized by the presence of a chlorine atom at the second position and two methyl groups at the fifth position on the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one typically involves the chlorination of 5,5-dimethylcyclohex-2-en-1-one. One common method is the reaction of 5,5-dimethylcyclohex-2-en-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the second position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 2-Chloro-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

CAS No.

61940-19-0

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H11ClO/c1-8(2)4-3-6(9)7(10)5-8/h3H,4-5H2,1-2H3

InChI Key

YMXWDPCEPFALSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C(=O)C1)Cl)C

Origin of Product

United States

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